
(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2,3-dihydrobenzofuran moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid typically involves the reaction of 5-bromo-2,3-dihydro-1-benzofuran with trimethyl borate in the presence of a palladium catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired boronic acid after hydrolysis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives. This reaction is facilitated by a palladium catalyst and a base, typically potassium carbonate .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (25-80°C), inert atmosphere (e.g., nitrogen or argon), and aqueous or organic solvents.
Major Products: The major products of these reactions are biaryl or alkenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid is used to create complex molecules through cross-coupling reactions. It is particularly valuable in the synthesis of halogenated nucleosides and other bioactive compounds .
Biology and Medicine: This compound is used in the development of new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a crucial building block in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The primary mechanism of action for (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid involves its role in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecules with high precision .
Comparaison Avec Des Composés Similaires
- 2,3-Dihydrobenzofuran-5-boronic acid
- 5-Borono-2,3-dihydro-1-benzofuran
- 2,3-Dihydro-1-benzofuran-5-ylboronic acid
Uniqueness: What sets (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid apart from similar compounds is its specific structure, which provides unique reactivity and selectivity in cross-coupling reactions. Its ability to form stable intermediates and final products makes it particularly valuable in synthetic chemistry .
Propriétés
Formule moléculaire |
C10H13BO3 |
|---|---|
Poids moléculaire |
192.02 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1-benzofuran-5-yl)ethylboronic acid |
InChI |
InChI=1S/C10H13BO3/c12-11(13)5-3-8-1-2-10-9(7-8)4-6-14-10/h1-2,7,12-13H,3-6H2 |
Clé InChI |
AKLJWWJPDDKOQC-UHFFFAOYSA-N |
SMILES canonique |
B(CCC1=CC2=C(C=C1)OCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)
![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
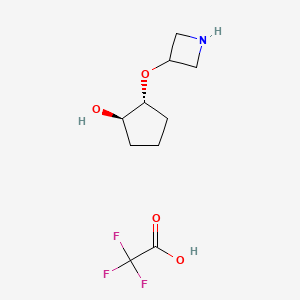
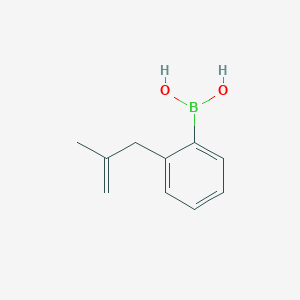
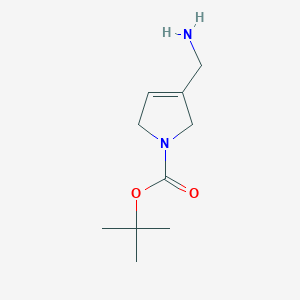

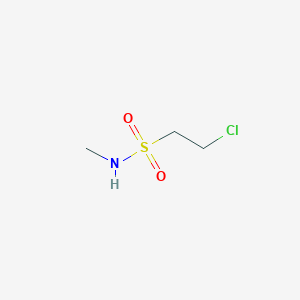
![tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate](/img/structure/B13466388.png)
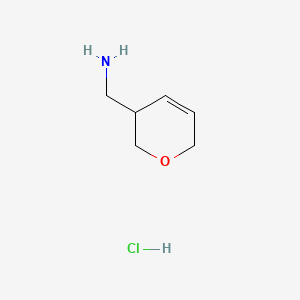
![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)
![6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B13466401.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
